(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
Overview
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Mechanism of Action
Target of Action
The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Pharmacokinetics
It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in an hbv aav mouse model .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load. This suggests that the compound could potentially be used as a treatment for HBV, particularly for strains of the virus that are resistant to current antiviral therapies .
Biochemical Analysis
Biochemical Properties
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress response, thereby impacting cellular health and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by reduction and functionalization steps to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 2-(2-Pyrazinyl)-1H-imidazol-4-yl]methanol
Uniqueness
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is unique due to its specific pyrazolo[1,5-a]pyrazine core structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential antiviral activity make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,8,11H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUAUMOQQSLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620478 | |
Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-69-5 | |
Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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